5-Bromo-2-(piperazin-1-ylmethyl)thiazole

Antimicrobial Drug Discovery Halogen Bonding Lipophilicity-Driven Activity

Unsubstituted thiazole-piperazine cores yield false-negative antimicrobial results. 5-Bromo-2-(piperazin-1-ylmethyl)thiazole is the minimal active pharmacophore. Bullet points: • MICs 12.5-16 µg/mL against S. aureus & E. coli; non-halogenated analogs show no activity. • Potent, selective AChE inhibition (minimal BChE activity) with enhanced BBB permeability. • Aqueous solubility ≥25 mg/mL enables CETSA, ITC, and SPR assays without DMSO interference. • 5-Br serves as a versatile synthetic handle for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling.

Molecular Formula C8H12BrN3S
Molecular Weight 262.17 g/mol
Cat. No. B13538258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(piperazin-1-ylmethyl)thiazole
Molecular FormulaC8H12BrN3S
Molecular Weight262.17 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC=C(S2)Br
InChIInChI=1S/C8H12BrN3S/c9-7-5-11-8(13-7)6-12-3-1-10-2-4-12/h5,10H,1-4,6H2
InChIKeyLNHRMOGCYVUUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(piperazin-1-ylmethyl)thiazole: Structural Identity and Baseline Procurement Specifications


5-Bromo-2-(piperazin-1-ylmethyl)thiazole (CAS: 1522749-11-6) is a heterocyclic compound composed of a thiazole ring substituted with a bromine atom at the 5-position and a piperazine moiety connected via a methylene bridge at the 2-position . Its molecular formula is C₈H₁₂BrN₃S and molecular weight is 262.17 g/mol [1]. The compound features a primary amine (HBD=1) and two H-bond acceptors (HBA=2), and is classified as a thiazole-piperazine fragment of interest for medicinal chemistry applications .

Why Thiazole-Piperazine Analogs Cannot Be Interchanged: The Case for 5-Bromo Specificity


Although thiazole-piperazine derivatives share a common core scaffold, substitution at the 5-position of the thiazole ring profoundly alters physicochemical and biological properties. The bromine atom in 5-Bromo-2-(piperazin-1-ylmethyl)thiazole significantly increases molecular weight (262.17 g/mol) and lipophilicity (cLogP ~1.2) relative to the unsubstituted analog (MW 183.27 g/mol; cLogP ~0.4) [1]. This shift influences membrane permeability, target binding, and metabolic stability. In antimicrobial assays, bromine-substituted derivatives exhibited minimum inhibitory concentrations (MICs) of 12.5–16 µg/mL, while non-halogenated analogs showed markedly reduced or no measurable activity under identical conditions [2]. The combination of increased steric bulk and polarizability conferred by bromine enables halogen bonding interactions that are absent in chloro-, fluoro-, or unsubstituted counterparts, rendering direct substitution scientifically unjustified without re-optimization of the assay or target profile.

Quantitative Differentiation Evidence: 5-Bromo-2-(piperazin-1-ylmethyl)thiazole vs. Comparators


Antimicrobial Potency Enhancement: Bromine Substitution Confers 2- to 3-Fold Improvement Over Non-Halogenated Analogs

Bromine substitution at the 5-position of the thiazole ring substantially increases antimicrobial potency relative to non-halogenated analogs. Compounds 5b and 8b (bromine-containing derivatives) exhibited minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 16 µg/mL respectively, while non-halogenated compounds in the same series showed no measurable activity under identical assay conditions [1].

Antimicrobial Drug Discovery Halogen Bonding Lipophilicity-Driven Activity

Aqueous Solubility Profile: Quantitative Solubility Data for Assay Planning

The aqueous solubility of 5-Bromo-2-(piperazin-1-ylmethyl)thiazole has been experimentally determined as ≥25.22 mg/mL (100.00 mM) in water . This value exceeds the typical solubility range of many thiazole-piperazine derivatives (commonly <10 mg/mL) and indicates the compound can be formulated at high concentrations for in vitro assays without requiring DMSO co-solvents at levels that may interfere with cellular or enzymatic readouts.

In Vitro Assay Optimization Formulation Development Physicochemical Characterization

Structural Alert for Synthetic Tractability: Bromine Enables Late-Stage Functionalization

The 5-bromo substituent on the thiazole ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. In contrast, the 5-chloro analog shows reduced reactivity in cross-coupling due to stronger C–Cl bond (bond dissociation energy: C–Br ~70 kcal/mol vs. C–Cl ~84 kcal/mol), and the 5-fluoro analog is essentially unreactive under standard cross-coupling conditions [2].

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling Chemistry

Cholinesterase Inhibition Selectivity Profile: In-Class Benchmarking

Thiazole-piperazine derivatives bearing bromine substituents on the thiazole ring demonstrate consistent selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). In a series of 20 compounds, all synthesized thiazole-piperazines showed no notable inhibitory activity against BChE at 0.1 µM concentration, while the most active compounds (5n, 5o, 5p) achieved AChE inhibition rates of 96.44%, 99.83%, and 89.70% respectively [1]. The 5-bromo substitution pattern contributes to this selectivity profile through halogen bonding interactions with the peripheral anionic site of AChE.

Alzheimer's Disease Acetylcholinesterase Butyrylcholinesterase Selectivity

Lipophilicity and Predicted Blood-Brain Barrier Permeability: Bromine vs. Unsubstituted Analogs

The bromine substituent increases calculated LogP by approximately 0.8–1.0 log units relative to the unsubstituted 2-(piperazin-1-ylmethyl)thiazole [1]. This elevation in lipophilicity translates to predicted blood-brain barrier (BBB) penetration: ADMET predictions for structurally related brominated thiazole-piperazines indicate BBB+ classification, whereas unsubstituted analogs with lower LogP values typically score as BBB- or borderline [2].

CNS Drug Design Pharmacokinetics Blood-Brain Barrier

Storage Stability and Handling Requirements: Operational Differentiation

5-Bromo-2-(piperazin-1-ylmethyl)thiazole is stable at room temperature when stored in an inert atmosphere and protected from light . This contrasts with many 5-iodo thiazole analogs which require refrigerated storage (2–8°C) due to photolytic deiodination, and with 5-amino derivatives that exhibit hygroscopic degradation within 48 hours under ambient conditions. The bromide's intermediate bond strength and reduced leaving-group propensity confer handling advantages that simplify compound management workflows.

Laboratory Procurement Compound Management Stability

Optimal Scientific and Industrial Application Scenarios for 5-Bromo-2-(piperazin-1-ylmethyl)thiazole


Antimicrobial Lead Optimization Programs Targeting Gram-Positive Pathogens

The bromine substituent is critical for antimicrobial activity in the piperazine-thiazole scaffold [1]. Compounds lacking the 5-bromo substitution (such as 2-(piperazin-1-ylmethyl)thiazole) show no measurable activity against S. aureus and E. coli, while brominated derivatives achieve MICs of 12.5–16 µg/mL. Researchers initiating antimicrobial screening campaigns should prioritize procurement of the 5-bromo analog as the minimal active pharmacophore rather than the unsubstituted core, which will yield false-negative results in primary assays [1].

CNS-Targeted Medicinal Chemistry for Alzheimer's Disease and Related Dementias

Thiazole-piperazines exhibit potent and selective acetylcholinesterase (AChE) inhibition with minimal butyrylcholinesterase (BChE) activity [1]. The 5-bromo substitution pattern contributes to this selectivity and enhances predicted blood-brain barrier permeability compared to unsubstituted analogs [2]. This compound is suitable for structure-activity relationship (SAR) expansion around the 5-position, where the bromine atom can be retained for target engagement or replaced via cross-coupling to generate focused libraries [3].

Diversification via Late-Stage Functionalization: Building Thiazole-Piperazine Libraries

The 5-bromo substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to generate diverse analogs from a single purchased intermediate [1]. In contrast, the 5-chloro and 5-fluoro analogs show substantially reduced cross-coupling reactivity, limiting their utility in parallel synthesis workflows. Procurement of the 5-bromo analog maximizes synthetic versatility and minimizes the number of building blocks required for library construction [2].

High-Concentration In Vitro Assay Development Requiring Aqueous Formulation

With an aqueous solubility of ≥25.22 mg/mL (100.00 mM), this compound can be formulated in aqueous buffer systems without exceeding DMSO concentrations that confound assay readouts [1]. This property is particularly advantageous for cellular thermal shift assays (CETSA), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) studies where high DMSO levels interfere with protein stability or binding measurements.

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